molecular formula C12H17N3 B1424028 N,N-Diallyl-3-(aminomethyl)-2-pyridinamine CAS No. 1220028-13-6

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Cat. No.: B1424028
CAS No.: 1220028-13-6
M. Wt: 203.28 g/mol
InChI Key: GBIGLMAIOXXKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is an organic compound that belongs to the class of diallylamines It features a pyridine ring substituted with an aminomethyl group and two allyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine typically involves the reaction of 3-(aminomethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-(aminomethyl)-2-pyridinamine+2allyl bromideThis compound+2HBr\text{3-(aminomethyl)-2-pyridinamine} + 2 \text{allyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} 3-(aminomethyl)-2-pyridinamine+2allyl bromide→this compound+2HBr

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals with antimicrobial and anticancer properties.

    Catalysis: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.

    Material Science: The compound is explored for its use in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine involves its interaction with molecular targets through its functional groups. The allyl groups can undergo polymerization reactions, forming cross-linked networks that impart unique properties to the resulting materials. The aminomethyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    N,N-Diallyl-3-(aminomethyl)-2-pyridinamine: Features a pyridine ring with aminomethyl and allyl groups.

    N,N-Diallyl-3-aminobenzamide: Contains a benzene ring with aminomethyl and allyl groups.

    N,N-Diallyl-3-(aminomethyl)pyrrolidine: Includes a pyrrolidine ring with aminomethyl and allyl groups.

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions, which is not as readily achievable with benzene or pyrrolidine rings.

Properties

IUPAC Name

3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-8-15(9-4-2)12-11(10-13)6-5-7-14-12/h3-7H,1-2,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIGLMAIOXXKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 4
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.